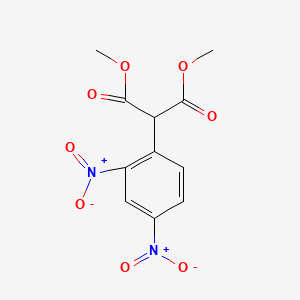

Dimethyl 2-(2,4-dinitrophenyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-(2,4-dinitrophenyl)malonate is a chemical compound with the molecular formula C12H12N2O8 . It has an average mass of 312.232 Da and a monoisotopic mass of 312.059357 Da .

Synthesis Analysis

The synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate involves reaction conditions with sodium hydride in tetrahydrofuran at 20°C for approximately 0.333333 hours .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-(2,4-dinitrophenyl)malonate consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms .

Physical And Chemical Properties Analysis

Dimethyl 2-(2,4-dinitrophenyl)malonate has a density of 1.4±0.1 g/cm³, a boiling point of 423.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.8±3.0 kJ/mol and a flash point of 179.4±30.7 °C . The compound has a molar refractivity of 70.5±0.3 cm³ and a molar volume of 219.8±3.0 cm³ .

Wissenschaftliche Forschungsanwendungen

1. Kinetics and Mechanism in Chemical Reactions

The study of the kinetics and mechanism of the reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate, forming diethyl (2,4-dinitrophenyl)malonate, provides insights into nucleophile substitution reactions. This research is significant in understanding reaction rates and activation parameters in chemical processes (Leffek & Tremaine, 1973).

2. Electrooxidation in Organic Synthesis

Dimethyl 2-(3-oxo-3-arylpropyl)malonates, closely related to dimethyl 2-(2,4-dinitrophenyl)malonate, have been used in electrooxidation processes in methanol. This method is crucial for synthesizing cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates, highlighting the role of dimethyl malonates in mild reaction conditions and their interaction with electron carriers (Okimoto et al., 2013).

3. Domino Dimerization in Chemical Synthesis

A synthetic approach involving B(C6F5)3-induced domino dimerization of certain compounds, utilizing dimethyl malonates, showcases the compound's potential in complex chemical synthesis. This approach is significant for creating specific molecular structures (Boichenko et al., 2020).

4. Analytical Chemistry Applications

Dimethyl 2-(2,4-dinitrophenyl)malonate is involved in the characterization of phenols through its reaction with fluoro-2,4-dinitrobenzene. This is crucial in spectrophotometric and colorimetric quantitative analyses and represents an important application in analytical chemistry (Lehmann, 1971).

5. Involvement in Multicomponent Chemical Syntheses

The compound has been utilized in multicomponent transformations, such as the synthesis of dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. This highlights its role in efficient molecular framework constructions, showcasing its versatility in organic synthesis (Ryzhkova et al., 2021).

Wirkmechanismus

Target of Action

It’s worth noting that 2,4-dinitrophenol, a chemically related compound, has been used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .

Mode of Action

It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .

Eigenschaften

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXRBRLHPIEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(2,4-dinitrophenyl)malonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2451451.png)

![2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2451457.png)

![1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451460.png)

![7-acetyl-2-((3-nitrobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2451463.png)

![(3-Chloro-4-fluorophenyl)-[2-(2-oxopyrrolidin-1-yl)ethyl]cyanamide](/img/structure/B2451464.png)

![3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B2451466.png)

![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)